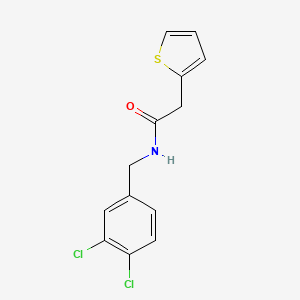![molecular formula C14H17F3N2O2 B4618487 N-[2-(4-morpholinyl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B4618487.png)
N-[2-(4-morpholinyl)ethyl]-3-(trifluoromethyl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-[2-(4-Morpholinyl)ethyl]-3-(trifluoromethyl)benzamide involves condensation reactions, amination, and cyclization steps. A typical synthesis route may include the condensation of specific isocyanates with morpholino derivatives followed by cyclization with hydrazine hydrate. Such methods have been demonstrated in the synthesis of structurally similar compounds, providing a foundation for understanding the synthesis pathways that could be applied to N-[2-(4-Morpholinyl)ethyl]-3-(trifluoromethyl)benzamide (Ji et al., 2018).
Molecular Structure Analysis
Crystal structure analysis plays a critical role in understanding the molecular configuration of such compounds. The determination of crystal structures through X-ray crystallography reveals the spatial arrangement of atoms and the molecular conformation, which are essential for predicting the compound's reactivity and interaction with biological targets. Studies on related compounds have shown distinct molecular conformations and crystal packing, which could be indicative of the structural characteristics of N-[2-(4-Morpholinyl)ethyl]-3-(trifluoromethyl)benzamide (Lu et al., 2017).
Applications De Recherche Scientifique
Antifungal Activity
N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including a compound structurally related to the morpholinyl benzamide class, have been synthesized and evaluated for antifungal properties against pathogens responsible for significant plant diseases. The study highlights the potential agricultural applications of such compounds in disease management (Zhou Weiqun et al., 2005).
Anticancer Activity
Research on derivatives closely related to "N-[2-(4-morpholinyl)ethyl]-3-(trifluoromethyl)benzamide" has shown distinct effective inhibition on the proliferation of cancer cell lines. Such studies underscore the potential therapeutic applications of morpholine derivatives in oncology (Jiu-Fu Lu et al., 2017).
Molecular Structure Analysis
Investigations into the molecular and crystal structures of benzamide molecules, including those with a morpholine ring, contribute to our understanding of their physical properties and potential interactions in biological systems. These analyses can inform the design of new compounds with desired biological activities (Huai‐Lin Pang et al., 2006).
Supramolecular Structure Formation
Research into new derivatives of triflamide, incorporating morpholine groups, has revealed the formation of supramolecular structures through self-assembly. This work has implications for the development of materials with specific physical properties, including those relevant to pharmaceutical formulations (N. Chipanina et al., 2020).
Interaction Studies and Molecular Interactions
The synthesis and structural analysis of compounds containing trifluoromethoxy and morpholine groups have provided insights into their potential biological activities and the types of molecular interactions they may engage in. Such studies are foundational in the development of new drugs and materials (F. Kaynak et al., 2013).
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)12-3-1-2-11(10-12)13(20)18-4-5-19-6-8-21-9-7-19/h1-3,10H,4-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRPMNAGXVVKOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4618423.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4618428.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4618433.png)
![3-(4-methylbenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4618434.png)
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B4618445.png)
![methyl 2-({[2-(methoxyacetyl)hydrazino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4618455.png)
![4-bromo-1,5-dimethyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4618465.png)
![2,5-dichloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide](/img/structure/B4618467.png)
![2,3-diphenyl-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4618472.png)
![7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4618490.png)
![N-(2-bromophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4618491.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4618495.png)
![2-[(3-fluorobenzoyl)amino]-N-(4-methoxyphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide](/img/structure/B4618500.png)